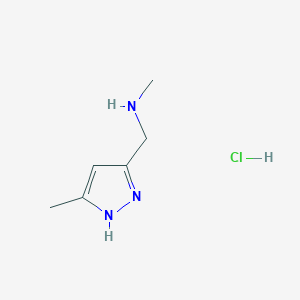

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

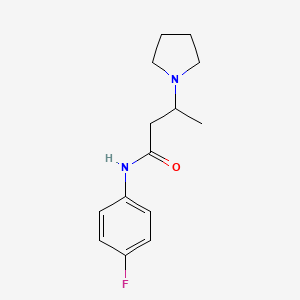

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. Additionally, it has a methyl group attached to one of the nitrogen atoms and another methyl group attached to the 5-position of the pyrazole ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ambient-Temperature Synthesis: A novel synthesis method was developed for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at ambient temperature, demonstrating an efficient route to synthesize pyrazolyl methanamines with high yield using simple condensation reactions (Becerra, Cobo, & Castillo, 2021).

- Regioselective Synthesis: Highly regioselective procedures have been reported for synthesizing pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, showcasing the versatility of pyrazolyl compounds in chemical synthesis (Alizadeh, Moafi, & Zhu, 2015).

Biological Activities

- Anticancer and Antimicrobial Activities: Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than reference drugs. This indicates the potential of pyrazolyl methanamines in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

- Antidepressant Activity: 1-Thiocarbamoyl-3,5-diphenyl-2-pyrazolines have been synthesized and shown to have antidepressant activities comparable to or higher than pargyline hydrochloride and tranylcypromine sulfate, highlighting their potential in treating depression (Bilgin, Palaska, & Sunal, 1993).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Pyrazole derivatives have been studied for their corrosion inhibition efficiency for mild steel in hydrochloric acid solution, showcasing their potential as eco-friendly corrosion inhibitors. This opens up new avenues for the application of pyrazolyl methanamines in industrial processes (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Mode of Action

It’s known that compounds with similar structures can bind with high affinity to multiple receptors, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIWWPLCIMFJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)

![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)

![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)

![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2951393.png)

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)